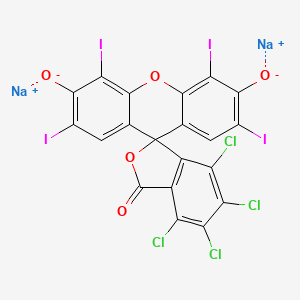

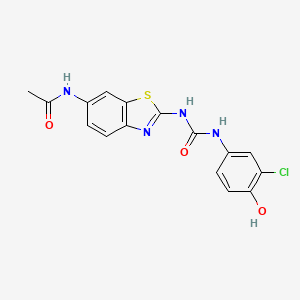

![molecular formula C32H42O14 B11931137 (1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)

(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CCRIS 6986, also known as limonin glucoside, is a natural product found in citrus fruits. It is a glucoside derivative of limonin, a triterpenoid compound. Limonin glucoside has garnered attention due to its diverse biological activities, including its ability to inhibit the expression of human immunodeficiency virus type 1 and human T-cell leukemia virus type 1 in infected cells, induce apoptosis in colon adenocarcinoma cells, and exhibit larvicidal activity against species of Aedes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Limonin glucoside can be isolated from the seeds of Citrus reticulata. The isolation process involves extraction with solvents such as methanol or ethanol, followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of limonin glucoside typically involves large-scale extraction from citrus fruit by-products, such as seeds and peels. The extracted compound is then purified using techniques like high-performance liquid chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Limonin glucoside undergoes various chemical reactions, including:

Oxidation: Limonin glucoside can be oxidized to form limonin.

Hydrolysis: Acidic or enzymatic hydrolysis of limonin glucoside yields limonin and glucose.

Reduction: Reduction of limonin glucoside can lead to the formation of dihydrolimonin glucoside.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Hydrochloric acid or specific glucosidase enzymes are used for hydrolysis.

Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.

Major Products Formed:

Oxidation: Limonin.

Hydrolysis: Limonin and glucose.

Reduction: Dihydrolimonin glucoside

Scientific Research Applications

Limonin glucoside has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpenoid glucosides and their chemical properties.

Biology: Limonin glucoside is studied for its effects on cell proliferation, apoptosis, and larvicidal activity.

Medicine: Research has shown that limonin glucoside can inhibit the proliferation of colon adenocarcinoma cells and induce apoptosis, making it a potential candidate for cancer therapy

Mechanism of Action

Limonin glucoside exerts its effects through several mechanisms:

Inhibition of Viral Expression: It inhibits the expression of human immunodeficiency virus type 1 and human T-cell leukemia virus type 1 in infected cells.

Induction of Apoptosis: Limonin glucoside induces apoptosis in colon adenocarcinoma cells by activating caspase-3, a key enzyme in the apoptotic pathway.

Larvicidal Activity: It exhibits larvicidal activity against species of Aedes by disrupting their development and survival

Comparison with Similar Compounds

Limonin glucoside is unique due to its glucoside structure, which enhances its solubility and bioavailability compared to limonin. Similar compounds include:

Limonin: The aglycone form of limonin glucoside, which has similar biological activities but lower solubility.

Nomilin: Another triterpenoid found in citrus fruits with similar antiviral and anticancer properties.

Dihydrolimonin: A reduced form of limonin with distinct chemical properties

Properties

Molecular Formula |

C32H42O14 |

|---|---|

Molecular Weight |

650.7 g/mol |

IUPAC Name |

(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid |

InChI |

InChI=1S/C32H42O14/c1-28(2)17-9-18(34)30(4)16(31(17)13-42-20(35)10-19(31)45-28)5-7-29(3,32(30)25(46-32)26(39)40)24(14-6-8-41-12-14)44-27-23(38)22(37)21(36)15(11-33)43-27/h6,8,12,15-17,19,21-25,27,33,36-38H,5,7,9-11,13H2,1-4H3,(H,39,40)/t15-,16+,17+,19+,21+,22+,23+,24-,25+,27-,29-,30+,31+,32-/m0/s1 |

InChI Key |

FYIKIBQJAJRKQM-BPHZWCSFSA-N |

Isomeric SMILES |

C[C@]1(CC[C@@H]2[C@@]([C@]13[C@H](O3)C(=O)O)(C(=O)C[C@H]4[C@@]25COC(=O)C[C@H]5OC4(C)C)C)[C@H](C6=COC=C6)O[C@H]7[C@@H]([C@@H]([C@@H]([C@@H](O7)CO)O)O)O |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC(C35C(O5)C(=O)O)(C)C(C6=COC=C6)OC7C(C(C(C(O7)CO)O)O)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

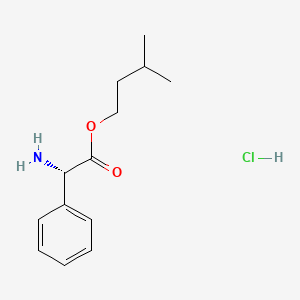

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)

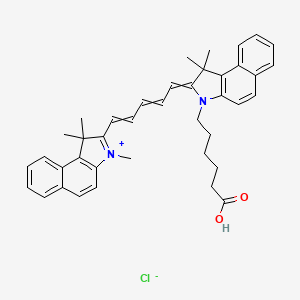

![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)

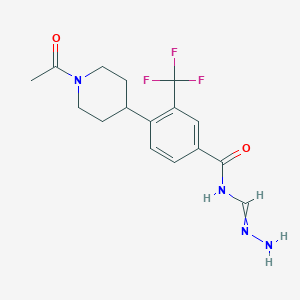

![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)

![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)